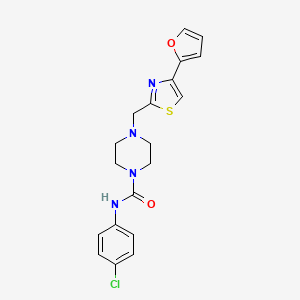

3-(1-((3-Phenoxypropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1-((3-Phenoxypropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings. It has an imidazolidine-2,4-dione group, a piperidin-4-yl group, and a phenoxypropylsulfonyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the imidazolidine-2,4-dione ring, the piperidin-4-yl ring, and the attachment of the phenoxypropylsulfonyl group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazolidine-2,4-dione group is a five-membered ring with two carbonyl groups at the 2 and 4 positions. The piperidin-4-yl group is a six-membered ring with a nitrogen atom. The phenoxypropylsulfonyl group contains a phenyl ring attached to a propyl chain, which is further attached to a sulfonyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The carbonyl groups in the imidazolidine-2,4-dione ring could potentially undergo reactions such as nucleophilic addition. The nitrogen in the piperidin-4-yl ring could participate in reactions as a nucleophile or base .Wissenschaftliche Forschungsanwendungen

Highly Potent Fluorescence-Tagged Histamine H3 Receptor Ligands

Research has demonstrated that derivatives of (3‐phenoxypropyl)piperidine, when coupled to various fluorescent moieties, serve as potent ligands for the histamine H3 receptor. These compounds have shown good to excellent affinities for the receptor, with some being among the most potent ligands known, potentially useful for identifying and understanding the binding site on the histamine H3 receptor. Selected derivatives have shown antagonist potencies in vivo, suggesting their utility in pharmacological research and drug development (Amon et al., 2007).

Novel Catalysts for Organic Synthesis

A study on sulfonic acid-functionalized ionic liquids has shown their effectiveness as catalysts for the synthesis of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives in water. This highlights the potential of such compounds in facilitating multicomponent reactions, offering an environmentally friendly and efficient approach to synthesizing complex organic molecules (Chen et al., 2011).

Antioxidant and Antimicrobial Activities

Some new pyrazolopyridine derivatives, synthesized from key intermediates, have been evaluated for their antioxidant properties. These compounds have demonstrated the ability to protect DNA from damage induced by oxidative stress, indicating their potential applications in studies related to cellular protection and oxidative stress (Gouda, 2012). Additionally, certain thiazolidine-2,4-dione derivatives have been synthesized and shown good activity against gram-positive bacteria, as well as excellent antifungal activity, suggesting their usefulness in antimicrobial research (Prakash et al., 2011).

Novel Nonpeptide Inhibitors of Human Heart Chymase

Studies on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have revealed their potential as selective inhibitors of human heart chymase, a target for therapeutic intervention in cardiovascular diseases. These compounds have shown specificity and potency in inhibiting chymase, with insights provided by molecular modeling into their interaction with the enzyme, supporting their application in the development of cardiovascular therapeutics (Niwata et al., 1997).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives have been found to have diverse pharmacological activities .

Eigenschaften

IUPAC Name |

3-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c21-16-13-18-17(22)20(16)14-7-9-19(10-8-14)26(23,24)12-4-11-25-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJFKKYALPZLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2955305.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)

![1-[4-(4-{3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2955308.png)

![2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2955311.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2955313.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2955314.png)

![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2955315.png)

![6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2955316.png)

![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2955323.png)